Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-)

Description

Introduction to Chromium-Based Azo Dye Complexes

Structural Classification of Chromate Coordination Compounds

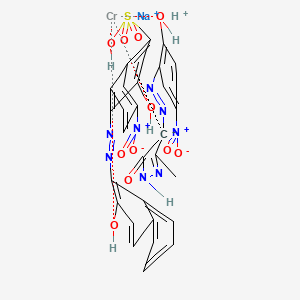

Chromium(III) coordination compounds are characterized by their octahedral geometry, with the central metal ion bound to six ligand donor atoms. In the case of Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-), the chromium(III) center is coordinated by two distinct polydentate ligands:

- Pyrazolone-based ligand : The 2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-) ligand contributes three donor atoms: the azo group (–N=N–), the hydroxyl oxygen, and the pyrazolone keto oxygen.

- Naphthalene sulfonate-based ligand : The 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-) ligand provides four donor sites: the azo group, two hydroxyl oxygens, and the sulfonate oxygen.

The resulting coordination sphere achieves a distorted octahedral geometry, stabilized by the chelate effect from the multidentate ligands. The sulfonate group enhances water solubility, while the nitro substituents increase electron-withdrawing effects, stabilizing the complex.

Table 1: Key Structural Features of the Chromium Complex

| Feature | Description |

|---|---|

| Central metal ion | Chromium(III) |

| Coordination number | 6 |

| Ligand types | Pyrazolone-azo and naphthalene sulfonate-azo |

| Geometry | Distorted octahedral |

| Donor atoms per ligand | Pyrazolone: 3; Naphthalene sulfonate: 4 |

Historical Development of Azo-Pyrazolone-Naphthalene Sulfonate Complexes

The synthesis of chromium-azo dye complexes originated in the early 20th century with the discovery that metallization improved the lightfastness of textile dyes. Initial methods involved in situ chromium fixation on wool fibers, but environmental concerns over free chromium residues prompted advances in pre-metallized dye synthesis.

The integration of pyrazolone and naphthalene sulfonate ligands emerged in the 1980s as a strategy to balance solubility and fastness. Pyrazolone’s heterocyclic structure provided tautomeric stability, while naphthalene sulfonate’s bulky aromatic system enhanced steric protection of the chromium center. Ultrafiltration techniques, developed in the 2000s, enabled the production of low-chromium-content dyes by removing uncomplexed metal ions, as demonstrated in analogous Cr-complexed azo dyes.

Significance of Nitro and Hydroxy Substituents in Ligand Design

The nitro (–NO₂) and hydroxy (–OH) groups in the ligands play critical roles in tuning the complex’s electronic and coordination properties:

- Nitro groups : Positioned at the para position on the phenyl ring and the meta position on the naphthalene sulfonate moiety, these groups withdraw electron density via resonance, stabilizing the azo chromophore against photodegradation. This results in superior lightfastness compared to non-nitrated analogs.

- Hydroxy groups : The hydroxyl substituents on both ligands serve dual purposes:

The ortho-hydroxy configuration on the naphthyl group induces steric hindrance, preventing aggregation and improving dye uptake on polyamide fibers.

Figure 1: Electron-Donating and Withdrawing Effects in Ligands

$$ \text{Nitro group (-NO}_2\text{)} \rightarrow \text{Electron-withdrawing} \quad \text{Hydroxy group (-OH)} \rightarrow \text{Electron-donating} $$

Properties

CAS No. |

85865-89-0 |

|---|---|

Molecular Formula |

C30H22CrN8NaO11S+ |

Molecular Weight |

777.6 g/mol |

IUPAC Name |

sodium;chromium;hydron;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1H-pyrazol-4-id-5-one |

InChI |

InChI=1S/C20H13N3O7S.C10H8N5O4.Cr.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;1-5-9(10(17)14-11-5)13-12-7-4-6(15(18)19)2-3-8(7)16;;/h1-10,24-25H,(H,28,29,30);2-4,16H,1H3,(H,14,17);;/q;-1;;+1/p+1 |

InChI Key |

KRAHQUSLIAFVKK-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-)

- This ligand is synthesized via azo coupling reactions involving diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 5-methyl-3-pyrazolone derivatives.

- The reaction conditions typically involve acidic medium for diazotization and controlled pH for coupling to ensure selective formation of the azo bond.

- Purification is achieved by recrystallization or chromatographic methods to isolate the pure azo ligand.

Synthesis of 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid

- This ligand is prepared by diazotization of 2-hydroxy-1-naphthylamine followed by azo coupling with 7-nitronaphthalene-1-sulphonic acid.

- The sulphonate group enhances water solubility and coordination ability.

- Reaction parameters such as temperature, pH, and stoichiometry are optimized to maximize yield and purity.

Preparation of Sodium Hydrogen Chromate Complex

Source and Preparation of Chromate Ion

- Chromate ions are typically prepared from chromite ores or chromium salts.

- Industrially, sodium chromate is produced by alkaline fusion or acid dissolution-oxidation of chromite ores, followed by purification steps.

- A representative method involves acid dissolution of chromite with sulfuric acid under controlled temperature and pressure, followed by pH adjustments and filtration to isolate chromium hydroxide intermediates. Subsequent alkaline treatment and oxidation yield sodium chromate with high purity.

Complexation Reaction

- The azo dye ligands are reacted with sodium chromate under controlled pH and temperature conditions to form the chromate coordination complex.

- The reaction typically occurs in aqueous solution, where the ligands coordinate to the chromium center via their azo and hydroxyl groups, forming stable chelates.

- Sodium hydrogen ions balance the charge of the complex, resulting in the sodium hydrogen chromate complex.

Detailed Preparation Methodology

Research Findings and Optimization

- The oxidation and dissolution of chromite to sodium chromate is enhanced by adding oxidants such as sodium peroxide, hydrogen peroxide, or persulfates, improving chromium recovery rates up to 90%.

- pH control during complexation is crucial to avoid precipitation of chromium hydroxides or ligand degradation. Optimal pH range is 6.5 to 9.5.

- Temperature and pressure during chromate preparation influence purity and yield; higher temperatures (up to 240°C) and pressures (up to 6 MPa) favor complete oxidation and dissolution.

- The azo ligands' purity directly affects the stability and color properties of the final complex, necessitating rigorous purification steps.

- Analytical techniques such as UV-Vis spectroscopy, IR, and elemental analysis confirm the coordination and composition of the complex.

Summary Table of Key Parameters

| Parameter | Range/Value | Impact on Preparation |

|---|---|---|

| Diazotization temperature | 0-5°C | Prevents side reactions |

| Coupling pH | 5-7 | Ensures azo bond formation |

| Chromite digestion temperature | 180-240°C | Enhances dissolution rate |

| Chromite digestion pressure | 4-6 MPa | Improves oxidation efficiency |

| Oxidant addition | 0-50% of ore weight | Increases chromium recovery |

| Complexation pH | 6.5-9.5 | Prevents precipitation, stabilizes complex |

| Reaction time (chromite digestion) | 200-300 min | Ensures complete reaction |

| Ligand purification | Recrystallization/chromatography | Ensures complex stability |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates to their oxidized forms.

Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.

Substitution: The azo groups can undergo substitution reactions, where the aromatic rings are replaced by other substituents.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Research

Antioxidant Activity

The compound exhibits potential antioxidant properties, which are crucial in mitigating oxidative stress within biological systems. Studies have indicated that chromium complexes can scavenge free radicals, thus playing a role in cellular protection against oxidative damage.

Biological Activity

The azo dye structure of this compound contributes to its biological activity. Research has shown that it can interact with biological macromolecules, influencing processes such as enzyme activity and cellular signaling pathways. This makes it a candidate for further exploration in pharmacological applications .

Analytical Chemistry

Colorimetric Analysis

Due to its vivid coloration derived from the azo groups, this compound is utilized in colorimetric assays. It serves as a reagent for detecting specific ions or compounds through absorbance measurements. The strong absorbance characteristics allow for quantitative analysis in various laboratory settings .

Reagent in Spectroscopic Techniques

The compound can be employed as a reagent in spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy. Its distinct spectral properties facilitate the study of chemical interactions and structural elucidation of other compounds .

Materials Science

Dye Synthesis

In materials science, sodium hydrogen (2,4-dihydro...) is leveraged for synthesizing dyes used in textiles and other materials. The stability and vibrancy of the colors produced make it suitable for applications where colorfastness is essential .

Nanomaterials Development

Recent studies have explored the use of this compound in developing nanomaterials with specific optical properties. Its incorporation into nanostructures can enhance their functionality in applications such as sensors and drug delivery systems .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal examined the antioxidant capacity of sodium hydrogen (2,4-dihydro...). The findings indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Colorimetric Assays

In another investigation, researchers utilized this compound for the colorimetric detection of heavy metals in environmental samples. The results demonstrated high sensitivity and specificity, showcasing its utility as an analytical tool for environmental monitoring .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The chromate ion can form complexes with various biomolecules, altering their function and activity. The azo groups can also participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

- Toxicity: The target compound’s Cr(VI) content correlates with long-term bronchial retention and carcinogenicity, as observed in chromate workers . Reduction techniques (e.g., using Fe(II) compounds at pH <2.5) are critical for safe disposal .

- Synthesis : Modular azo coupling and metal coordination strategies align with methods for azido-pyrazole derivatives , though chromium integration requires stringent pH control .

- Applications : The sulfonate group enhances water compatibility for industrial dye applications, contrasting with sodium chromate’s broader but higher-risk use in pigments .

Biological Activity

Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

| Property | Details |

|---|---|

| Common Name | Sodium hydrogen chromate complex |

| CAS Number | 68479-95-8 |

| Molecular Formula | C₃₆H₂₂CrN₈NaO₁₁S |

| Molecular Weight | 849.658 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Structure

The compound features multiple functional groups, including azo groups and pyrazolone derivatives, which contribute to its biological activity. The presence of chromium as a central atom in the chromate complex suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that azo compounds, particularly those containing metal complexes like chromium, exhibit antimicrobial properties. A study highlighted that metal coordination can enhance the antibacterial activity of azo dyes against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant capacity of sodium hydrogen chromate complex has been explored in various studies. The presence of phenolic structures in the compound is associated with scavenging free radicals and reducing oxidative stress in biological systems. In vitro assays demonstrated significant antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .

Cytotoxicity and Mutagenicity

While some studies have reported beneficial effects, concerns regarding cytotoxicity and mutagenicity have also been raised. Azo compounds are known for their potential carcinogenic properties due to metabolic activation leading to the formation of reactive intermediates. For instance, studies on structurally related azo dyes indicated that they could induce mutagenic effects in bacterial assays . This raises important considerations for safety and regulatory assessments.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of sodium hydrogen chromate against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with the compound at specific concentrations, supporting its use as a natural preservative .

- Oxidative Stress Reduction in Cell Cultures : In a controlled laboratory setting, human cell lines exposed to oxidative stress showed improved viability when treated with sodium hydrogen chromate. The study concluded that the compound's antioxidant properties could be harnessed for therapeutic purposes .

Q & A

Q. How does this compound compare to structurally similar azo-chromium complexes in catalytic or photochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.